molecular formula C15H36N2OS2Si2 B14352526 N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea CAS No. 92358-68-4

N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea

Cat. No.: B14352526
CAS No.: 92358-68-4
M. Wt: 380.8 g/mol
InChI Key: HTHCVNXYVCESQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea is a chemical compound characterized by the presence of trimethylsilyl groups and urea functionality. This compound is notable for its unique structure, which includes both silicon and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea typically involves the reaction of trimethylsilyl-protected intermediates with urea derivatives. One common method includes the reaction of 2-(trimethylsilyl)ethylthiol with urea under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of urea and other by-products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound’s unique structure makes it a useful tool in studying biochemical pathways involving sulfur and silicon.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring silicon and sulfur functionalities.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can influence various biochemical pathways, including those involved in oxidation-reduction reactions and enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea can be compared with other similar compounds, such as:

    N,N’-Bis(trimethylsilyl)urea: This compound lacks the sulfur atoms present in N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea, making it less versatile in certain applications.

    Trimethylsilylurea: A simpler compound with fewer functional groups, used primarily in basic organic synthesis.

    Bis(trimethylsilyl)acetamide: Another silicon-containing compound used in organic synthesis, but with different reactivity and applications.

The uniqueness of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea lies in its combination of silicon and sulfur atoms, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

92358-68-4

Molecular Formula

C15H36N2OS2Si2

Molecular Weight

380.8 g/mol

IUPAC Name

1,3-bis[2-(2-trimethylsilylethylsulfanyl)ethyl]urea

InChI

InChI=1S/C15H36N2OS2Si2/c1-21(2,3)13-11-19-9-7-16-15(18)17-8-10-20-12-14-22(4,5)6/h7-14H2,1-6H3,(H2,16,17,18)

InChI Key

HTHCVNXYVCESQK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCSCCNC(=O)NCCSCC[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.